4-Tert-butyl-3-methoxybenzoic acid
Overview
Description
4-Tert-butyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . The systematic name for this compound is 3-Methoxy-4-(2-methyl-2-propanyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-3-methoxybenzoic acid consists of a benzoic acid group with a tert-butyl group and a methoxy group attached to the benzene ring . The InChI code for this compound is 1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis
4-Tert-butyl-3-methoxybenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 334.7±35.0 °C at 760 mmHg, and a flash point of 125.2±19.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its water solubility at 25°C is estimated to be 19.86 mg/L .Scientific Research Applications
Pharmaceutical Research: EGFR Tyrosine Kinase Inhibitors
4-Tert-butyl-3-methoxybenzoic acid has been utilized in the design of novel carbothioamide-based and heterocyclic derivatives as allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase . These derivatives have shown promise in silico and in vitro as potential cancer therapeutics, particularly against lung adenocarcinoma, hepatocellular carcinoma, and colorectal cancer cell lines .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
properties
IUPAC Name |
4-tert-butyl-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJQLIMNCLFPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508593 | |
Record name | 4-tert-Butyl-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-methoxybenzoic acid | |
CAS RN |
79822-46-1 | |
Record name | 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79822-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these novel carbothioamide-based and heterocyclic derivatives of 4-(Tert-butyl)-3-methoxybenzoic acid interact with EGFR tyrosine kinase, and what are the downstream effects of this interaction?
A: The research paper you provided focuses on the in silico and in vitro evaluation of these novel derivatives as potential allosteric inhibitors of EGFR tyrosine kinase []. This means that the researchers used computer simulations and laboratory experiments to investigate how these compounds bind to a specific site on the enzyme, different from the active site, and potentially inhibit its activity.
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